(3-Methoxyphenyl)methanethiol
Overview
Description
“(3-Methoxyphenyl)methanethiol” is a chemical compound with the CAS Number: 7166-64-5 . It is a liquid at room temperature and has a molecular weight of 154.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3
. This indicates that the compound has a methoxy group (-OCH3) and a thiol group (-SH) attached to a phenyl ring.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .
Scientific Research Applications
Synthesis of Biotin Thioacid :
- A study by (Chou, Hsu, & Lo, 2014) developed a facile protocol for preparing bis(4-methoxyphenyl)methanethiol. This compound was used to synthesize biotin thioester, which was subsequently converted to biotin thioacid, a new biotinylating reagent.
Electrophilic and Nucleophilic Reactions :
- Methoxy(phenylthio)methane, closely related to (3-Methoxyphenyl)methanethiol, was studied by (Sato, Okura, Otera, & Nozaki, 1987). It undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, showcasing its potential as a versatile chemical synthon.
Formation from Methionine :
- The formation of methanethiol from methionine was investigated by (Wainwright, McMahon, & McDowell, 1972), revealing that methanethiol can be derived from methionine in the presence of sulfite, catalyzed by iron or manganous ions.
Self-Assembly in Organic Field-Effect Transistors :
- Research by (Casalini et al., 2013) demonstrated the self-assembly of thiolated oligoarylene molecules, including 4-methoxy-terphenyl-4″-methanethiol, on polycrystalline Au electrodes in organic field-effect transistors (OFETs). This has implications for the molecular organization in electronic devices.
Catalytic and Kinetic Studies :
- A kinetic study by (Mashkin, 1994) explored the synthesis of methanethiol and dimethyl sulfide on aluminum oxide catalysts, providing insights into reaction mechanisms and catalyst behavior.
Electrochemical Oxidation of Organosilicon Compounds :
- (Yoshida, Matsunaga, Murata, & Isoe, 1991) researched the electrochemical oxidation of organosilicon compounds, including methoxy(trimethylsilyl)methane, showing potential applications in chemical synthesis.
Synthesis of Methanethiol from Hydrogen Sulfide and Carbon Monoxide :
- Research by (Mul, Wachs, & Hirschon, 2003) focused on synthesizing methanethiol from CO and H2S using vanadium-based catalysts, highlighting a novel approach to producing this compound.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Methoxyphenyl)methanethiol is the enzyme selenium-binding protein 1 (SELENBP1) . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues . It plays a crucial role in the metabolism of sulfur compounds, including methanethiol .
Mode of Action
This compound interacts with its target, SELENBP1, through a process known as methanethiol oxidase (MTO) activity . This interaction results in the rapid degradation of methanethiol . When selenbp1 is downregulated, as often seen in tumor tissues, this leads to an increase in methanethiol levels .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. One of the major pathways is the transamination to methanethiol , which is part of the metabolism of sulfur in methionine . Another pathway involves the hydrogenotrophic pathway and the methylotrophic pathway , which are part of the methanogenesis process .
Pharmacokinetics
It is known that methanethiol and its derivatives undergo rapid metabolism and wide tissue distribution . The absorption ratio is estimated to be ≥1.2% .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of cancer. Elevated levels of methanethiol, resulting from the downregulation of SELENBP1, have been associated with poor clinical outcomes . Methanethiol contributes to the scent of cancer and may serve as a biomarker for non-invasive cancer diagnosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, genetics, microbiota composition, and environmental exposure can influence the production of methanethiol . Furthermore, methanethiol is a widely existing malodorous pollutant with potential health risks to humans .
properties
IUPAC Name |
(3-methoxyphenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHBAVSWWIYBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444264 | |
Record name | (3-methoxyphenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7166-64-5 | |
Record name | (3-methoxyphenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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